methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate
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Overview
Description
Methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorophenyl group, a dimethyl group, and a dioxotetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with dimethyl malonate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to changes in their function and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Uniqueness
Methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C17H18Cl2O5 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxooxan-3-yl]propanoate |
InChI |
InChI=1S/C17H18Cl2O5/c1-17(2)15(21)11(6-7-13(20)23-3)14(24-16(17)22)10-5-4-9(18)8-12(10)19/h4-5,8,11,14H,6-7H2,1-3H3 |
InChI Key |
UNICYROSBMSQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(C(OC1=O)C2=C(C=C(C=C2)Cl)Cl)CCC(=O)OC)C |
Origin of Product |
United States |
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